molecular formula C15H19F3N2O2 B3166929 [(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester CAS No. 915100-83-3

[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester

Cat. No.: B3166929
CAS No.: 915100-83-3
M. Wt: 316.32 g/mol
InChI Key: GFGKGVWIXYSGKW-RNCFNFMXSA-N
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Description

This compound is a pyrrolidine-based carbamic acid tert-butyl ester featuring a 2,4,5-trifluorophenyl substituent at the 4-position of the pyrrolidine ring. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase modulators due to its stereochemical rigidity and fluorine-enhanced binding properties. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGKGVWIXYSGKW-RNCFNFMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester (CAS Number: 1260894-09-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C15H19F3N2O2C_{15}H_{19}F_3N_2O_2, and it features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety. This structure is significant for its interaction with biological targets.

Pharmacological Activity

Recent studies have highlighted the compound's role as a modulator of synaptic vesicle glycoprotein 2A (SV2A), which is crucial in neurotransmitter release. The following sections detail its biological activities:

  • SV2A Modulation : The compound exhibits high affinity for SV2A, which is implicated in various neurological disorders. It acts as a radiotracer in positron emission tomography (PET) imaging to assess synaptic density and monitor neurodegenerative diseases .
  • Antiepileptic Potential : The modulation of SV2A suggests potential use in treating epilepsy. Studies indicate that compounds targeting SV2A can enhance the efficacy of existing antiepileptic drugs like levetiracetam .

Case Studies and Research Findings

  • Preclinical Evaluations : In nonhuman primate models, this compound was evaluated alongside other SV2A-targeting agents. Results showed significant uptake in brain regions associated with synaptic activity, indicating its potential as a biomarker for synaptic integrity .
  • Biodistribution Studies : Whole-body biodistribution studies revealed that the compound preferentially accumulates in the liver and brain, highlighting its pharmacokinetic profile and potential dose-limiting organs during therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
SV2A BindingHigh affinity for SV2A
Antiepileptic EffectsPotential to enhance existing treatments
BiodistributionAccumulates in liver and brain
Imaging ApplicationsEffective as a PET radiotracer

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester 2,4,5-Trifluorophenyl C15H18F3N2O2 309.31 - Discontinued; high electronegativity from fluorine enhances receptor binding
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate 4-Methylphenyl C16H24N2O2 276.37 1212330-34-1 Lipophilic methyl group improves membrane permeability; used in intermediates
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester 4-Fluoro C9H17FN2O2 204.24 1033718-89-6 Lower MW; predicted boiling point 295.3°C; moderate basicity (pKa 11.18)
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester 4-Hydroxy C9H18N2O3 202.25 1613023-55-4 Hydroxyl group increases hydrophilicity; potential for hydrogen bonding
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate Benzyl + 4-chlorophenyl C22H27ClN2O2 386.92 1212076-16-8 Bulky substituents may hinder metabolic clearance; chloro enhances halogen bonding

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing [(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2,4,5-trifluorophenyl group .
  • Stereocontrolled pyrrolidine ring formation using chiral auxiliaries or asymmetric catalysis .
  • Carbamate protection with tert-butyl groups under mild conditions (e.g., di-tert-butyl dicarbonate in THF at room temperature) .
  • Key purification steps : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by LCMS (m/z analysis) and chiral HPLC (retention time comparison) to confirm enantiomeric excess ≥98% .

Q. How can researchers optimize reaction yields when introducing fluorinated aromatic groups into pyrrolidine derivatives?

  • Methodological Answer :

  • Fluorine stability : Use anhydrous conditions (e.g., THF or chloroform) to prevent defluorination.
  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki couplings with fluorinated boronic acids, achieving yields >75% .
  • Temperature control : Reactions performed at 0°C to room temperature minimize side-product formation .
  • Example : A 2,4,5-trifluorophenyl boronic ester coupling with a pyrrolidine precursor in THF at 50°C yielded 82% product .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in stereochemical assignments for tert-butyl carbamate-protected pyrrolidines?

  • Methodological Answer :

  • X-ray crystallography : Definitive confirmation of the (3R,4S) configuration via single-crystal analysis .
  • NMR spectroscopy : Use of NOESY to correlate spatial proximity of protons (e.g., pyrrolidine H3 and tert-butyl groups) .
  • Chiral derivatization : Reaction with Mosher’s acid chloride to generate diastereomers analyzed by ¹⁹F NMR .
  • Table : Key spectral data from and :
TechniqueKey DataSource
LCMSm/z 757 [M+H]+
Chiral HPLCRetention time 1.23 min (condition SQD-FA05)
¹H NMR (400 MHz)δ 1.42 (s, 9H, tert-butyl), δ 4.21 (m, 1H, pyrrolidine H3)

Q. How do steric and electronic effects of the tert-butyl carbamate group influence downstream reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Steric protection : The tert-butyl group shields the pyrrolidine nitrogen, preventing unwanted nucleophilic attacks during subsequent reactions (e.g., amide bond formation) .
  • Deprotection strategies : Use of TFA in dichloromethane (0°C to RT) selectively removes the tert-butyl group without cleaving fluorinated aromatic bonds .
  • Electronic modulation : The carbamate’s electron-withdrawing effect stabilizes intermediates in hydrogenation or alkylation steps .

Q. What in silico modeling approaches predict the biological activity of fluorinated pyrrolidine carbamates?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to assess binding affinity. The 2,4,5-trifluorophenyl group shows enhanced hydrophobic interactions in ATP-binding pockets .
  • Pharmacophore modeling : Identify critical features like hydrogen-bond acceptors (carbamate oxygen) and aromatic fluorine atoms .
  • ADMET prediction : SwissADME analysis for logP (experimental ~2.1) and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for tert-butyl carbamate synthesis under similar conditions?

  • Methodological Answer :

  • Variable factors : Trace moisture (even in "anhydrous" solvents) can hydrolyze di-tert-butyl dicarbonate, reducing yields. Use molecular sieves in THF .
  • Catalyst lot variability : Pd catalysts from different suppliers may have varying activity; pre-test with a small-scale reaction .
  • Example : A 20% yield difference was observed between two labs using identical protocols, resolved by switching from K₂CO₃ to NaHCO₃ for pH control .

Synthesis Optimization Table

StepKey ParametersOptimal ConditionsYield (%)Source
Suzuki couplingPd(PPh₃)₄, THF, 50°C, 12h2,4,5-Trifluorophenyl boronic ester82
Carbamate protectionBoc₂O, THF, RT, 2hAnhydrous, molecular sieves90
Chiral resolutionChiralcel OD-H column, hexane/EtOH 80:20Flow rate 1.0 mL/min98% ee

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester
Reactant of Route 2
[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester

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